molecular formula C10H11N3S B13909452 Methyl N'-benzyl-N-cyanocarbamimidothioate CAS No. 5863-81-0

Methyl N'-benzyl-N-cyanocarbamimidothioate

Cat. No.: B13909452
CAS No.: 5863-81-0
M. Wt: 205.28 g/mol
InChI Key: SOJKHYSLBQGGFZ-UHFFFAOYSA-N
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Description

Methyl N’-benzyl-N-cyanocarbamimidothioate is a chemical compound known for its unique structure and properties. It belongs to the class of N-substituted-N’-cyanocarbamimidothioates, which are derived from dimethyl N-cyanodithioiminocarbonate.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl N’-benzyl-N-cyanocarbamimidothioate can be synthesized through the reaction of dimethyl N-cyanodithioiminocarbonate with arylamine or alkylamine compounds in refluxing ethanol solution. This method yields the desired product efficiently

Industrial Production Methods

While specific industrial production methods for Methyl N’-benzyl-N-cyanocarbamimidothioate are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Methyl N’-benzyl-N-cyanocarbamimidothioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioamide group can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or thioethers .

Mechanism of Action

The mechanism of action of Methyl N’-benzyl-N-cyanocarbamimidothioate involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with biological molecules, influencing their function. For example, it may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methyl N’-benzyl-N-cyanocarbamimidothioate include other N-substituted-N’-cyanocarbamimidothioates, such as:

Uniqueness

Methyl N’-benzyl-N-cyanocarbamimidothioate is unique due to its specific benzyl substitution, which imparts distinct chemical and biological properties.

Properties

CAS No.

5863-81-0

Molecular Formula

C10H11N3S

Molecular Weight

205.28 g/mol

IUPAC Name

methyl N'-benzyl-N-cyanocarbamimidothioate

InChI

InChI=1S/C10H11N3S/c1-14-10(13-8-11)12-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,12,13)

InChI Key

SOJKHYSLBQGGFZ-UHFFFAOYSA-N

Canonical SMILES

CSC(=NCC1=CC=CC=C1)NC#N

Origin of Product

United States

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